

The Aviptadil Peptide: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the **Aviptadil** peptide. **Aviptadil** is the synthetic form of the naturally occurring Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of physiological activities. This document details the initial isolation and characterization of VIP, provides in-depth protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary signaling pathways. Quantitative data on its synthesis and biological activity are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Characterization

Vasoactive Intestinal Peptide (VIP), the natural counterpart to **Aviptadil**, was first discovered in 1970 by Dr. Sami I. Said and Dr. Viktor Mutt.[1] Initially identified for its potent vasodilatory effects in the intestine, it was later found to be widely distributed throughout the central and peripheral nervous systems, as well as in the respiratory, digestive, and cardiovascular systems.[1][2]

VIP is a 28-amino acid peptide belonging to the glucagon-secretin superfamily.[2] Its primary structure was elucidated, revealing the following amino acid sequence:



H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂

Aviptadil is the synthetically produced version of this peptide, identical in sequence and biological function.

Synthesis of Aviptadil

The chemical synthesis of **Aviptadil** is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Principles of Fmoc-SPPS

Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.

- Resin Selection: A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.
- Amino Acid Protection: The α-amino group of each amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).
- Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step.
- Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine of the resinbound peptide.
- Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Experimental Protocol: Synthesis of Aviptadil



This protocol describes the manual synthesis of **Aviptadil** on a 0.1 mmol scale using Fmoc-SPPS.

Materials:

- Rink Amide resin (substitution level ~0.5 mmol/g)
- · Fmoc-protected amino acids with acid-labile side-chain protection
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt) or suitable alternative coupling activators
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water, deionized
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in the synthesis vessel for 1 hour.
- Fmoc Deprotection:
 - o Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.



- o Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (First Amino Acid Fmoc-Asn(Trt)-OH):
 - Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of HOBt in DMF.
 - Add 4 equivalents of DIC and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 2 hours at room temperature.
 - Wash the resin with DMF (3 times).
- Monitoring of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each of the remaining 27 amino acids in the **Aviptadil** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.



- Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
- Characterization: Confirm the identity and purity of the synthetic Aviptadil using mass spectrometry and analytical RP-HPLC.

Purification and Characterization

Purification by RP-HPLC:

- Column: A preparative C18 column is typically used.[6][7]
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[6][7]
- Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical RP-HPLC, and pooled.
- Lyophilization: The purified peptide solution is lyophilized to obtain a white, fluffy powder.

Characterization:

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.
- Analytical RP-HPLC: The purity of the final product is determined by analytical RP-HPLC,
 with purity levels typically exceeding 95% for research and therapeutic applications.

Quantitative Data on Synthesis

Parameter	Typical Value	Reference
Crude Peptide Yield	70-85%	General SPPS
Purity after RP-HPLC	>95%	[6][7]
Overall Yield	15-30%	Estimated



Signaling Pathways and Mechanism of Action

Aviptadil exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2][9] The binding of **Aviptadil** to these receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.

VPAC Receptor Signaling

- Receptor Binding: Aviptadil binds to the extracellular domains of VPAC1 or VPAC2 receptors on target cells.
- G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.
- Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11][12]
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
- Downstream Effects: PKA then phosphorylates various downstream target proteins, leading
 to the diverse physiological effects of Aviptadil, including smooth muscle relaxation, antiinflammatory responses, and regulation of hormone secretion.[2]

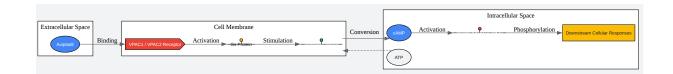
Biological Activity of Aviptadil

The biological activity of **Aviptadil** can be quantified by measuring its ability to stimulate cAMP production in cells expressing VPAC receptors.



Parameter	Receptor	Cell Line	Value	Reference
Binding Affinity (Ki)	VPAC1	CHO cells	~1 nM	[13]
VPAC2	CHO cells	~1 nM	[13]	
Functional Potency (EC50) for cAMP accumulation	VPAC1	CHO cells	~0.1 nM	[13]
VPAC2	CHO cells	~0.1 nM	[13]	
Endogenous Receptors	Striatal Neurons	10 nM	[10]	

Visualizations Signaling Pathway of Aviptadil

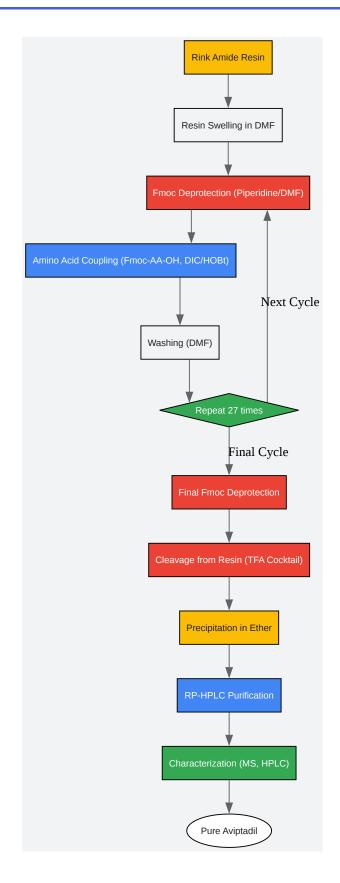


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Caption: Aviptadil signaling through VPAC receptors.

Experimental Workflow for Aviptadil Synthesis





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Caption: Fmoc-SPPS workflow for Aviptadil synthesis.



Conclusion

Aviptadil, the synthetic form of VIP, is a peptide of significant interest due to its diverse biological activities. Its discovery paved the way for extensive research into its physiological roles. The well-established methods of Fmoc-based solid-phase peptide synthesis allow for its efficient and high-purity production, enabling further investigation and potential therapeutic applications. Understanding its synthesis and signaling pathways is crucial for the continued development of **Aviptadil** as a therapeutic agent. This guide provides a foundational technical overview to support these research and development endeavors.

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